7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-chlorophenyl group at position 5. Its molecular formula is C₁₇H₁₃ClN₄, with an average molecular mass of 308.77 g/mol . The compound is structurally characterized by a fused bicyclic system: a pyrimidine ring (six-membered) condensed with a triazole ring (five-membered). The 4-chlorophenyl substituent introduces steric and electronic effects that influence its chemical reactivity, physical properties, and biological activity. This compound has been investigated in diverse contexts, including medicinal chemistry (e.g., anticonvulsant, antidiabetic, and anticancer agents) and agrochemical development .
Properties
IUPAC Name |
7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJZXJFZHSVISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines under mild conditions, resulting in yields ranging from 40% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and catalysis by Schiff base complexes on magnetite nanoparticles suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Microwave Irradiation: Used for catalyst-free synthesis involving enaminonitriles and benzohydrazides.
Schiff Base Zinc (II) Complex: Used as a catalyst for reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which can exhibit different biological activities .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit antiviral activity against influenza A virus. Research focused on disrupting the protein-protein interactions within the viral RNA-dependent RNA polymerase complex has shown promising results. The hybrid compounds demonstrated effectiveness in inhibiting the PA-PB1 interface, which is crucial for viral replication .
Anticancer Activity
The compound has also been investigated for its anticancer properties. For instance, derivatives targeting the ERK signaling pathway have shown potential in suppressing cancer cell proliferation. Studies have reported that these compounds can induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .
Antimicrobial Activity
There is emerging evidence that triazolo-pyrimidine derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and have shown significant inhibitory effects, making them candidates for developing new antibiotics .
Case Study 1: Anti-Influenza Activity
In a study published in Nature Communications, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their antiviral efficacy against influenza A virus. The best-performing compound showed a significant reduction in viral load in infected cells compared to controls. Molecular docking studies suggested strong binding affinities to the PA-PB1 interface of the polymerase complex .
Case Study 2: Anticancer Evaluation
A publication in Molecular Cancer Therapeutics detailed the synthesis of several triazolo-pyrimidine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This study highlights the potential of these compounds as therapeutic agents in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Anticonvulsant Activity (MES Test)
Biological Activity
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of bicyclic N-heteroarenes known for their versatile bioactivities. Its synthesis typically involves the cyclization of 1H-1,2,4-triazol-5-amine with various substituted phenyl groups. For instance, one method includes the reaction of ethyl 4-chloro-3-oxobutanoate with 1H-1,2,4-triazol-5-amine under acidic conditions to yield the desired triazolo-pyrimidine structure .
Anticancer Properties
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer activities through various mechanisms:
- Inhibition of Cell Proliferation : Compounds derived from this scaffold have shown potent inhibitory effects against several cancer cell lines. For example:
- Mechanisms of Action : The anticancer activity is often attributed to the suppression of critical signaling pathways such as the ERK signaling pathway. This suppression leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2, c-Raf) . Additionally, some compounds induce apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine framework have exhibited antibacterial and antiviral activities. For example:
- Some derivatives have shown efficacy against various bacterial strains and viruses by interfering with their replication processes .
Cytotoxicity Evaluation
A systematic evaluation of cytotoxicity was conducted using several human cancer cell lines (A549 for lung cancer, SW-480 for colorectal cancer, and MCF-7 for breast cancer). The results indicated that compounds derived from this compound displayed varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.9 ± 1.7 |
| Compound B | SW-480 | 2.3 ± 0.91 |
| Compound C | MCF-7 | 5.65 ± 2.33 |
These results highlight the potential of these compounds as lead candidates for further development in cancer therapeutics .
Q & A
Basic: What are the common synthetic routes for 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions. A widely used protocol involves:
- Step 1: Reacting 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole and ethyl cyanoacetate in the presence of TMDP (tetramethylenediamine piperazine) as a catalyst.
- Step 2: Solvent optimization (e.g., ethanol/water mixture or molten-state TMDP) improves yield (~92%) and purity.
- Step 3: Purification via recrystallization in ethanol .
Alternative methods include fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol addition and filtration .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in triazolopyrimidine synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Catalyst choice: TMDP minimizes side reactions and accelerates cyclization via dual solvent-catalyst roles.
- Temperature control: Molten-state TMDP at 65°C improves reaction homogeneity and reduces byproducts.
- Substituent effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize intermediates, favoring C-7 functionalization.
Use time-resolved NMR or TLC to monitor intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Routine characterization includes:
- NMR spectroscopy: H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.3–8.9 ppm).
- Mass spectrometry (MS): ESI-MS confirms molecular ions (e.g., m/z 533 for derivatives).
- X-ray diffraction: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group) .
Advanced: How are photophysical properties modulated in triazolopyrimidine derivatives?
Methodological Answer:
Push-pull systems are engineered via:
- Substituent selection: Electron-donating (e.g., -NH) and withdrawing (e.g., -Cl) groups at C-5/C-7 alter charge transfer.
- Grignard functionalization: Successive C–H activation at C-5/C-7 using organomagnesium reagents enhances conjugation.
- UV-Vis/fluorescence spectroscopy: Quantify molar absorptivity () and Stokes shifts in solvents like DMSO .
Basic: How is the crystal structure resolved for derivatives of this compound?
Methodological Answer:
- Data collection: Use Bruker APEX2 diffractometers with Mo-Kα radiation ( Å).
- Structure solution: SHELXS-97 for phase problem resolution via direct methods.
- Refinement: SHELXL-2014 refines anisotropic displacement parameters; hydrogen bonds are modeled using SHELXTL .
Advanced: What challenges arise in resolving polymorphic forms of triazolopyrimidines?
Methodological Answer:
Polymorphism is addressed by:
- Temperature-gradient crystallization: Screen solvents (ethanol, DMF) at 25–65°C to isolate metastable phases.
- Twinning analysis: Use PLATON to detect pseudo-merohedral twinning in SHELXL.
- DFT calculations: Compare lattice energies of polymorphs to predict stability .
Basic: What safety protocols are recommended for handling chlorinated triazolopyrimidines?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Waste disposal: Segregate halogenated waste for incineration by certified facilities .
Advanced: How are reactive intermediates stabilized during synthesis?
Methodological Answer:
- Low-temperature quenching: Add methanol at 0°C to trap enol intermediates.
- Inert atmosphere: Use N/Ar to prevent oxidation of aminotriazole precursors.
- Real-time monitoring: Raman spectroscopy tracks intermediate stability in molten-state reactions .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Anticancer: Derivatives inhibit microtubule polymerization (IC = 0.2–1.5 µM) in MCF-7 and A121 cell lines.
- Antifungal: EC values of 5–20 µM against Rhizoctonia solani via ergosterol biosynthesis disruption.
- Enzyme inhibition: Targets CB2 cannabinoid receptors (K = 12 nM) .
Advanced: How are structure-activity relationships (SAR) analyzed for neuroprotective derivatives?
Methodological Answer:
- Substituent scanning: Replace 4-chlorophenyl with azocan-1-yl or methylpiperidinyl to assess steric/electronic effects.
- In vitro assays: Measure tau aggregation inhibition (ThT fluorescence) and microtubule-binding (SPR).
- CoMFA modeling: Align 3D structures to derive contour maps of electrostatic/hydrophobic contributions .
Advanced: How do data contradictions in biological activity arise, and how are they resolved?
Methodological Answer:
Contradictions stem from:
- Assay variability: Standardize cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hr).
- Solubility artifacts: Use DMSO controls (<0.1% v/v) to avoid false positives.
- Crystallographic validation: Correlate bioactivity with substituent orientation (e.g., para-Cl vs. meta-Cl) .
Advanced: What strategies improve stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
